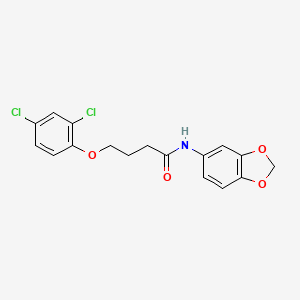
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides. It features a benzodioxole ring and a dichlorophenoxy group, which are known for their diverse chemical properties and applications. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.
Formation of the Butanamide Linkage: The final step involves the coupling of the benzodioxole and dichlorophenoxy intermediates with a butanamide moiety under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H15Cl2NO4 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H15Cl2NO4/c18-11-3-5-14(13(19)8-11)22-7-1-2-17(21)20-12-4-6-15-16(9-12)24-10-23-15/h3-6,8-9H,1-2,7,10H2,(H,20,21) |
InChI 键 |
JFDGNPMCICYUQB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















